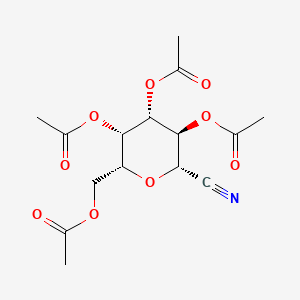

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-cyanooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO9/c1-7(17)21-6-12-14(23-9(3)19)15(24-10(4)20)13(22-8(2)18)11(5-16)25-12/h11-15H,6H2,1-4H3/t11-,12+,13-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSBDPDTERVBDN-AIEDFZFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472551 | |

| Record name | (2R,3S,4R,5S,6S)-2-[(Acetyloxy)methyl]-6-cyanooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52443-07-9 | |

| Record name | (2R,3S,4R,5S,6S)-2-[(Acetyloxy)methyl]-6-cyanooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide

An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl cyanide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl cyanide, a pivotal intermediate in modern glycochemistry and drug development. As C-glycoside analogues, glycosyl cyanides offer enhanced metabolic stability compared to their O-glycoside counterparts, making them valuable precursors for novel therapeutics.[1][2] This document delves into the prevalent synthetic strategies, with a primary focus on the stereoselective conversion of acetylated galactosyl bromide using heavy metal cyanides. We will explore the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and present a thorough characterization of the target compound. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and mechanistically sound approach to the synthesis of this important building block.

Introduction: The Significance of Glycosyl Cyanides

Glycosyl cyanides are a unique class of C-glycosides where the anomeric carbon is bonded to a nitrile group. This carbon-carbon linkage imparts significant resistance to enzymatic and chemical hydrolysis, a critical advantage over the more labile O-glycosidic bonds found in natural carbohydrates.[3][4] This stability makes them ideal scaffolds in medicinal chemistry for the development of glycomimetic drugs, enzyme inhibitors, and molecular probes.[5][6]

2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl cyanide, in particular, serves as a versatile precursor. The nitrile functionality can be elaborated into a variety of other chemical groups, such as amines, carboxylic acids, and heterocycles, providing access to a diverse range of complex carbohydrate-based molecules.[7][8] Its synthesis, while conceptually straightforward, requires careful control of stereochemistry at the anomeric center to ensure the formation of the biologically relevant β-anomer.

Strategic Overview of the Synthesis

The construction of the anomeric C-C bond is the central challenge in C-glycoside synthesis. While several modern methods have emerged, including the use of glycosyl radicals and ring-opening of anhydro sugars, the most established and reliable route to glycosyl cyanides remains the nucleophilic displacement of an anomeric leaving group, typically a halide.[2][3][9]

This guide focuses on the classic, yet highly effective, two-stage approach:

-

Preparation of the Glycosyl Donor: Synthesis of the reactive intermediate, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (acetobromo-α-D-galactose), from readily available D-galactose.

-

Stereoselective Cyanation: Reaction of the glycosyl bromide with a cyanide source, where the stereochemical outcome is directed by the participation of the neighboring acetyl group at the C-2 position.

Mechanistic Insights: Achieving β-Stereoselectivity

The key to this synthesis is controlling the stereochemistry at the anomeric carbon (C-1). The desired β-configuration is achieved through a mechanism involving neighboring group participation by the acetyl group at C-2.

When the starting material, acetobromo-α-D-galactose, is treated with a heavy metal salt such as mercury(II) cyanide, the reaction proceeds as follows:

-

Activation: The Lewis acidic metal center (e.g., Hg²⁺) coordinates to the anomeric bromide, facilitating its departure as a leaving group and promoting the formation of a transient oxocarbenium ion.[10][11]

-

Neighboring Group Participation: The carbonyl oxygen of the C-2 acetyl group acts as an internal nucleophile, attacking the electron-deficient anomeric carbon. This forms a stabilized, five-membered cyclic acetoxonium ion intermediate.[1]

-

Stereodirected Nucleophilic Attack: This cyclic intermediate effectively blocks the α-face (bottom face) of the pyranose ring. Consequently, the incoming cyanide nucleophile (CN⁻) can only attack from the opposite, unhindered β-face (top face).[7]

-

Product Formation: The attack from the β-face results exclusively in the formation of the 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl cyanide product.

// Structures as nodes with HTML-like labels for images (placeholders)

Start [label=< Acetobromo-α-D-galactose>];

Intermediate [label=<

Acetobromo-α-D-galactose>];

Intermediate [label=< Acetoxonium Ion Intermediate

(α-face blocked)>];

Product [label=<

Acetoxonium Ion Intermediate

(α-face blocked)>];

Product [label=< β-D-galactopyranosyl cyanide>];

β-D-galactopyranosyl cyanide>];

// Invisible nodes for arrow labels label1 [shape=none, label=" + Hg(CN)₂\n - HgBr⁺", fontcolor="#202124"]; label2 [shape=none, label=" Nucleophilic Attack\n by CN⁻", fontcolor="#202124"];

// Edges Start -> label1 [arrowhead=none, color="#5F6368"]; label1 -> Intermediate [color="#EA4335"]; Intermediate -> label2 [arrowhead=none, color="#5F6368"]; label2 -> Product [color="#4285F4"];

// Caption caption [shape=plaintext, label="Mechanism of β-selective glycosyl cyanide formation.", fontsize=10]; } dot Figure 2: Mechanism showing neighboring group participation.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves highly toxic reagents, including mercury(II) cyanide and hydrogen bromide. All operations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide

This protocol is adapted from standard procedures for the preparation of glycosyl halides.[12]

-

Preparation: To a solution of β-D-galactose pentaacetate (1 equivalent) in anhydrous dichloromethane, add a 33% solution of hydrogen bromide in glacial acetic acid (3-4 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-cold water. Separate the organic layer, and wash it sequentially with cold water, a saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step without further purification. If necessary, it can be purified by recrystallization from a solvent system like diethyl ether/hexane.

Protocol 2:

This procedure is based on the well-established methods reported in the literature.[7][13]

-

Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the crude 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (1 equivalent) in anhydrous toluene.

-

Reagent Addition: Add mercury(II) cyanide (Hg(CN)₂, 1.5 equivalents) to the solution. The mixture will be a suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC for the disappearance of the glycosyl bromide and the appearance of a new, less polar spot corresponding to the product.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the insoluble mercury salts. Rinse the filter cake with toluene.

-

Extraction: Transfer the combined filtrate to a separatory funnel and wash sequentially with a 1 M potassium iodide solution (to remove residual mercury salts) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is purified by recrystallization from ethanol or isopropanol to yield the final product as white, crystalline needles. An 83% yield has been reported for this condensation.[7]

Product Characterization

Thorough characterization is essential to confirm the structure and stereochemistry of the synthesized compound. The data presented below are typical values reported for this molecule.

| Property / Technique | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | ~132-134 °C |

| Optical Rotation ([α]D) | +33° to +35° (c 1, CHCl₃) |

| ¹H NMR (CDCl₃, ppm) | δ ~5.45 (d, 1H, H-4), ~5.25 (t, 1H, H-2), ~5.10 (dd, 1H, H-3), ~4.60 (d, 1H, J=~10 Hz, H-1), ~4.20 (m, 3H, H-5, H-6a, H-6b), ~2.20, 2.10, 2.05, 2.00 (4s, 12H, 4 x OAc) |

| ¹³C NMR (CDCl₃, ppm) | δ ~170.5-169.0 (4 x C=O), ~115.0 (CN), ~88.0 (C-1), ~72.0 (C-5), ~70.0 (C-3), ~68.0 (C-2), ~67.0 (C-4), ~61.0 (C-6), ~20.5 (4 x CH₃) |

| IR (KBr, cm⁻¹) | ~2240 (C≡N stretch, weak), ~1750 (C=O stretch, strong) |

| Mass Spec (ESI+) | m/z = 394.1 [M+Na]⁺ |

Key Validation Point: The β-anomeric configuration is unequivocally confirmed by the ¹H NMR spectrum. The anomeric proton (H-1) appears as a doublet with a large coupling constant (J₁‚₂) of approximately 10 Hz, which is characteristic of a trans-diaxial relationship with the proton at C-2.

Conclusion

The synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl cyanide via the nucleophilic substitution of acetobromo-α-D-galactose is a robust and highly stereoselective process. The success of the reaction hinges on the principle of neighboring group participation, which effectively directs the cyanide nucleophile to the β-face of the pyranose ring, yielding the desired anomer with high fidelity. The detailed protocols and characterization data provided in this guide offer a reliable framework for researchers to produce this valuable C-glycoside intermediate, paving the way for further exploration in the fields of medicinal chemistry, chemical biology, and drug discovery.

References

-

Coxon, B., & Fletcher, H. G., Jr. (1964). The Structure of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Cyanide and Some Derivatives Therefrom. Synthesis of 1-Deoxy-D-galacto-heptulose. Journal of the American Chemical Society, 86(5), 922–926. [Link]

-

Moon, H., & Hindsgaul, O. (2021). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central. [Link]

-

Journal of the American Chemical Society. (1964). The Structure of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Cyanide and Some Derivatives Therefrom. Synthesis of 1-Deoxy-D-galacto-heptulose. Journal of the American Chemical Society. [Link]

-

Cipolla, L., & La Ferla, B. (2009). Synthesis of C- and S-Glycosides. ResearchGate. [Link]

-

Liang, Y., Laporte, A. G., Bodlenner, A., & Compain, P. (2023). Stereoselective Synthesis of Glycosyl Cyanides by TMSOTf‐Mediated Ring Opening of 1,6‐Anhydro Sugars. European Journal of Organic Chemistry, 26(5). [Link]

-

Zhu, R., & Zhang, X. (2021). Preparation of ketonyl C-glycosides from designed glycosyl sulfides and styrenes by a radical pathway. ResearchGate. [Link]

-

Chen, J., & Zhu, C. (2024). Stereoselective and site-divergent synthesis of C-glycosides. Nature Research Communities. [Link]

-

Zhang, P., & MacMillan, D. W. C. (2021). Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. National Institutes of Health. [Link]

-

Compain, P. (2023). Overview of methods for glycosyl cyanide synthesis and proposed strategy using 1,6‐anhydrosugar ring‐opening. ResearchGate. [Link]

-

Varma, A. J., & Schuerch, C. (1982). Improved and large-scale synthesis of certain glycosyl cyanides. Synthesis of 2,5-anhydro-5-thio-D-allononitrile. Journal of Organic Chemistry, 47(5), 879-883. [Link]

-

Nkadimeng, A., & Focke, W. (2021). Hydrolysis and cyanide speciation of some heavy metals relevant to the fate of cyanide in the environment. ResearchGate. [Link]

-

Zhang, X., et al. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Bulgarian Chemical Communications, 48(3), 523-526. [Link]

-

Davies, G. J., & Williams, S. J. (2008). Mechanistic insights into glycosidase chemistry. Current Opinion in Chemical Biology, 12(5), 539-55. [Link]

-

Reith, F., et al. (2009). Formation of water-soluble metal cyanide complexes from solid minerals by Pseudomonas plecoglossicida. Environmental Science & Technology, 43(8), 2898-2904. [Link]

-

Ghasempour, A., et al. (2022). An Update on the Toxicity of Cyanogenic Glycosides Bioactive Compounds: Possible Clinical Application in Targeted Cancer Therapy. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Mechanistic insights into glycosidase chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Improved and large-scale synthesis of certain glycosyl cyanides. Synthesis of 2,5-anhydro-5-thio-D-allononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Formation of water-soluble metal cyanide complexes from solid minerals by Pseudomonas plecoglossicida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide. This per-acetylated glycosyl cyanide is a versatile building block in carbohydrate chemistry, primarily serving as a precursor for the synthesis of C-glycosides, which are of significant interest in drug discovery due to their enhanced metabolic stability compared to their O-glycoside counterparts. This document delves into the structural features, spectroscopic characterization, and chemical reactivity of the title compound, offering field-proven insights and detailed experimental protocols for its synthesis and manipulation.

Introduction: The Significance of a Versatile Glycosyl Donor

This compound, a crystalline solid at room temperature, holds a pivotal position in the synthetic chemist's toolbox. Its structure combines the biocompatibility and stereochemical richness of a galactose scaffold with the unique reactivity of a nitrile group at the anomeric center. This arrangement makes it an excellent precursor for the formation of carbon-carbon bonds at the anomeric position, leading to the synthesis of C-glycosyl compounds. These C-glycoside analogs of naturally occurring oligosaccharides and glycoconjugates are actively explored in medicinal chemistry for their potential as enzyme inhibitors, molecular probes, and therapeutic agents, owing to their resistance to enzymatic hydrolysis.

The strategic placement of acetyl protecting groups enhances the compound's solubility in common organic solvents and modulates its reactivity, allowing for controlled chemical transformations. Understanding the nuanced physicochemical properties and reactivity of this molecule is paramount for its effective utilization in complex synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and application in synthesis.

| Property | Value | Source |

| CAS Number | 52443-07-9 | [1][2][3] |

| Molecular Formula | C₁₅H₁₉NO₉ | [1][2][3] |

| Molecular Weight | 357.31 g/mol | [3] |

| Appearance | Crystalline solid | Inferred from related compounds |

| Melting Point | 91-93 °C (for the related isothiocyanate) | [4] |

| Solubility | Soluble in methanol (50 mg/ml), chloroform, ethyl acetate, and dichloromethane; partially soluble in water. | [5] |

| Storage Temperature | 4°C | [1][2] |

Structural Confirmation and Spectroscopic Analysis

While specific spectroscopic data for this compound is not explicitly detailed in the available search results, the structure can be unequivocally confirmed using a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the anomeric proton (H-1) in the β-configuration, typically appearing as a doublet with a large coupling constant (J₁,₂ > 8 Hz) due to the trans-diaxial relationship with H-2. The signals for the other ring protons would appear in the range of 3.5-5.5 ppm, with multiplicities reflecting their coupling with neighboring protons. The four acetyl groups would give rise to sharp singlet signals in the upfield region (around 2.0-2.2 ppm), integrating to 3 protons each.

-

¹³C NMR: The carbon NMR spectrum would show a distinct signal for the anomeric carbon (C-1) and the nitrile carbon. The carbons of the pyranose ring would resonate in the range of 60-100 ppm, while the carbonyl carbons of the acetyl groups would appear further downfield (around 170 ppm). The methyl carbons of the acetyl groups would be found in the upfield region (around 20-21 ppm).

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the range of 2240-2260 cm⁻¹. Strong absorption bands for the carbonyl (C=O) stretching of the acetate groups would be prominent around 1740-1750 cm⁻¹. The C-O stretching vibrations of the esters and the pyranose ring would appear in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS): Mass spectral analysis, likely using electrospray ionization (ESI), would confirm the molecular weight of the compound. Fragmentation patterns would be expected to show losses of acetyl groups and the cyanide moiety, providing further structural evidence.

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the structure, including the β-configuration at the anomeric center and the chair conformation of the galactopyranose ring.[6] While the crystal structure of the title compound is not directly available, analysis of a related 2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl disulfide derivative confirms the expected ⁴C₁ chair conformation of the pyranose ring.[6]

Synthesis and Purification

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction at the anomeric center of a suitably activated galactose derivative.

Synthetic Pathway

The most common and effective method involves the reaction of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with a cyanide source. This reaction proceeds with inversion of stereochemistry at the anomeric center, leading to the desired β-cyanide.

Caption: Synthetic route to this compound.

Causality Behind Experimental Choices:

-

Starting Material: 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide is chosen as the starting material because the bromine atom at the anomeric position is an excellent leaving group, facilitating nucleophilic substitution. The α-anomer is typically more stable and easier to handle than the β-anomer.

-

Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often preferred over alkali metal cyanides due to its better solubility in organic solvents and milder reaction conditions. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are often used as catalysts to activate the anomeric position.[7]

-

Stereochemical Outcome: The reaction proceeds via an Sₙ2-like mechanism, resulting in an inversion of configuration at the anomeric center. This stereoselectivity is crucial for obtaining the biologically relevant β-anomer.

Experimental Protocol: Synthesis

The following is a generalized, step-by-step protocol based on established methods for glycosyl cyanide synthesis.[7][8]

-

Preparation of the Reaction Mixture: To a solution of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (1 equivalent) in a dry aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add the cyanide source (e.g., trimethylsilyl cyanide, 1.2-1.5 equivalents).

-

Initiation of the Reaction: Cool the reaction mixture to 0 °C and add a Lewis acid catalyst (e.g., boron trifluoride etherate, 0.1-0.2 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]

Purification Workflow

Caption: Workflow for the purification of the target compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the chemistry of the anomeric nitrile group and the lability of the acetyl protecting groups.

Reactivity of the Cyanide Group

The anomeric cyanide group is a versatile functional handle that can undergo a variety of transformations:

-

Reduction: The nitrile can be reduced to a primary amine, providing access to C-glycosyl methylamines. This transformation is a key step in the synthesis of various C-glycoside mimetics.[10]

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide, respectively. This allows for the synthesis of C-glycosyl carboxylic acids and amides.

-

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile to form ketones after hydrolysis, further expanding the synthetic utility of this building block.

Stability Considerations

-

Acidic Conditions: The acetyl protecting groups are susceptible to hydrolysis under strongly acidic conditions. The glycosidic linkage itself is relatively stable due to the C-C bond, but prolonged exposure to strong acids can lead to degradation.

-

Basic Conditions: The acetyl groups are readily cleaved under basic conditions (e.g., using sodium methoxide in methanol) to afford the deprotected galactopyranosyl cyanide. This deprotection is often a necessary step in multi-step syntheses.

The stability of acetylated glycosides is a well-studied area, and the presence of the electron-withdrawing cyanide group may influence the rate of deacetylation.[11]

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of C-glycosides, which are valuable in drug discovery.

Synthesis of C-Glycoside Scaffolds

A notable application is the synthesis of β-C-galactopyranosyl aldehyde. This aldehyde is a versatile synthon for the construction of more complex C-glycoside structures. The synthesis involves the reduction of the anomeric cyanide to an intermediate that is subsequently converted to the aldehyde.[7]

Caption: Synthesis of β-C-galactopyranosyl aldehyde from the title compound.[7]

Significance in Drug Development: C-glycosides are resistant to enzymatic cleavage by glycosidases, which is a major metabolic pathway for O-glycosides. This enhanced stability leads to improved pharmacokinetic profiles and potentially greater therapeutic efficacy. Galactose-containing C-glycosides are of particular interest for targeting lectins and other carbohydrate-binding proteins that play roles in various disease processes, including inflammation, cancer, and infectious diseases.

Conclusion

This compound is a valuable and versatile building block in modern carbohydrate chemistry. Its well-defined structure and predictable reactivity make it an essential precursor for the synthesis of metabolically stable C-glycoside analogs of biologically important carbohydrates. This guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and insights into its applications in the development of novel therapeutic agents. As the field of glycobiology and carbohydrate-based drug discovery continues to expand, the importance of synthons like this compound is set to grow.

References

- Brito, I., Praly, J. P., & Slassi, A. (2008). 2,3,4,6-Tetra-O-acetyl-β-d-galactopyranosyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl disulfide tetrahydrofuran solvate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2472.

- Dettinger, M., et al. (2023). C-Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis. Organic & Biomolecular Chemistry, 21(26), 5346-5366.

- Coxon, B., & Fletcher, H. G. (1964). The Structure of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Cyanide and Some Derivatives Therefrom. Synthesis of 1-Deoxy-D-galacto-heptulose. Journal of the American Chemical Society, 86(5), 922–926.

- Kumpinš, V., Luginina, J., Turks, M., & Imperio, D. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside.

- Wang, Z. D., Mo, Y., Chiou, C. L., & Liu, M. (2010). A simple preparation of 2,3,4,6-tetra-O-acyl-gluco-, galacto- and mannopyranoses and relevant theoretical study. Molecules, 15(1), 374–384.

- Zhao, C. L., et al. (2017).

Sources

- 1. 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide | C14H19N3O9 | CID 2725013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-d-galactopyranose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3,4,6-Tetra-O-acetyl-β-d-galactopyranosyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl disulfide tetrahydrofuran solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Structure Elucidation of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl Cyanide

Abstract

This technical guide provides an in-depth exploration of the analytical methodologies required for the complete structure elucidation of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide, a pivotal intermediate in the synthesis of C-glycosides. These compounds, recognized for their metabolic stability, are of significant interest in drug development.[1] This document details the integrated application of advanced spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section is designed to not only present the experimental data but also to rationalize the selection of each technique, offering a holistic understanding of the structure confirmation process. This guide is intended for researchers and professionals in the fields of carbohydrate chemistry, medicinal chemistry, and drug discovery.

Introduction: The Significance of C-Glycosyl Compounds

Glycosides are ubiquitous in nature and play critical roles in a vast array of biological processes. While traditional O- and N-glycosidic linkages are susceptible to enzymatic and hydrolytic cleavage, the carbon-carbon bond of C-glycosides offers enhanced metabolic stability.[1] This inherent resistance to degradation makes C-glycosyl compounds highly attractive candidates for the development of novel therapeutics, including enzyme inhibitors and receptor agonists/antagonists.[1] this compound serves as a key precursor in the synthesis of these valuable C-glycosides.[1][2] The precise determination of its structure is a critical first step in ensuring the stereochemical and constitutional integrity of the final bioactive molecules.

This guide will systematically deconstruct the process of structure elucidation, providing a robust framework for the unambiguous characterization of this and similar glycosyl cyanide derivatives.

Foundational Analysis: Synthesis and Preliminary Characterization

The synthesis of this compound is typically achieved through the reaction of the corresponding glycosyl halide, such as 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide, with a cyanide salt. Historical methods have reported the successful synthesis of this compound in high yields.[3]

Initial characterization often involves determining fundamental physical properties such as melting point and optical rotation. While these values provide a preliminary indication of sample identity and purity, they are insufficient for complete structure determination. A multi-faceted analytical approach is therefore essential.

Core Analytical Techniques for Structure Elucidation

The definitive confirmation of the structure of this compound relies on the synergistic application of several powerful analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unequivocal assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful and informative technique for elucidating the structure of organic molecules in solution.[4] For the target molecule, a suite of NMR experiments is employed to establish connectivity, stereochemistry, and the overall three-dimensional conformation.

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. The spectrum of this compound is characterized by distinct regions corresponding to the pyranose ring protons, the acetyl methyl protons, and the methylene protons of the C6-acetyl group.

Key Diagnostic Signals:

-

Anomeric Proton (H-1): The chemical shift and coupling constant of the anomeric proton are critical for determining the β-configuration. In β-anomers of galactopyranose derivatives, the anomeric proton is in a trans-diaxial relationship with the H-2 proton, resulting in a larger coupling constant (³J(H1,H2)). Signals for anomeric protons typically appear in the 4.3-5.9 ppm range.[5]

-

Ring Protons (H-2 to H-5): The chemical shifts and coupling patterns of these protons provide information about their relative stereochemistry.

-

Acetyl Protons: The presence of four distinct singlets in the acetate region confirms the presence of the four O-acetyl protecting groups.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.

Key Diagnostic Signals:

-

Anomeric Carbon (C-1): The chemical shift of the anomeric carbon is indicative of the anomeric configuration.

-

Cyanide Carbon (CN): The signal for the cyanide carbon appears in a characteristic downfield region.

-

Carbonyl Carbons (C=O): The four carbonyl carbons of the acetyl groups will resonate at the downfield end of the spectrum.

-

Pyranose Ring Carbons (C-2 to C-6): These signals confirm the carbon framework of the galactose unit.

Two-dimensional NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and confirming the overall structure.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the sequential assignment of protons around the pyranose ring, starting from the well-resolved anomeric proton.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the previously assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the connectivity between the pyranose ring and the acetyl groups, as well as the attachment of the cyanide group at the anomeric position.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. For determining the β-configuration, a key NOE correlation would be observed between the anomeric proton (H-1) and the axial protons at C-3 and C-5.

Workflow for NMR-Based Structure Elucidation

Caption: NMR workflow for structure elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[6][7] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Expected HRMS Data:

-

Molecular Formula: C₁₅H₁₉NO₉

-

Exact Mass: 373.1009

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can provide valuable structural insights.[7] Fragmentation of glycosyl cyanides often involves cleavage of the glycosidic bond and loss of the acetyl groups. The observation of characteristic fragment ions corresponding to the galactopyranosyl ring and the loss of acetyl groups further corroborates the proposed structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and straightforward method for identifying the presence of key functional groups in a molecule.

Expected IR Absorptions:

-

Nitrile (C≡N) stretch: A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹.

-

Carbonyl (C=O) stretch of esters: A strong absorption band will be present around 1740-1750 cm⁻¹ due to the four acetyl groups.

-

C-O stretch of esters: Strong absorptions will also be observed in the 1000-1300 cm⁻¹ region.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

When a suitable single crystal can be obtained, X-ray crystallography provides an unequivocal three-dimensional structure of the molecule in the solid state.[4][8] This technique can definitively confirm the connectivity, relative stereochemistry, and absolute configuration of the molecule, leaving no room for ambiguity.[4] The resulting crystal structure would visually confirm the β-anomeric configuration and the chair conformation of the galactopyranose ring.

Data Summary and Interpretation

The following table summarizes the expected and hypothetical data from the various analytical techniques used to elucidate the structure of this compound.

| Analytical Technique | Parameter | Expected/Hypothetical Value/Observation | Interpretation |

| ¹H NMR | Anomeric Proton (H-1) | δ ~4.5-5.0 ppm, d, ³J(H1,H2) ~8-10 Hz | Confirms β-anomeric configuration |

| Acetyl Protons | Four singlets at δ ~1.9-2.2 ppm | Presence of four distinct acetyl groups | |

| ¹³C NMR | Anomeric Carbon (C-1) | δ ~85-95 ppm | Consistent with a β-anomeric carbon |

| Cyanide Carbon (CN) | δ ~115-120 ppm | Confirms the presence of the nitrile group | |

| Carbonyl Carbons (C=O) | δ ~169-171 ppm | Confirms the presence of four ester carbonyls | |

| HRMS | [M+Na]⁺ | m/z 396.0901 | Confirms elemental composition C₁₅H₁₉NO₉ |

| IR Spectroscopy | C≡N stretch | ~2250 cm⁻¹ | Presence of a nitrile functional group |

| C=O stretch | ~1745 cm⁻¹ | Presence of ester carbonyl functional groups |

Experimental Protocols

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

-

Data Analysis: Assign all proton and carbon signals and interpret the correlations to determine the structure.

General HRMS (ESI-TOF) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass for the proposed elemental composition.

General IR (ATR) Protocol

-

Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. While NMR spectroscopy provides the most detailed structural information in solution, mass spectrometry and IR spectroscopy offer crucial confirmatory data. For absolute proof of structure, particularly the stereochemistry, single-crystal X-ray diffraction is the ultimate arbiter. The comprehensive analytical workflow detailed in this guide provides a robust framework for the unambiguous characterization of this important synthetic intermediate, thereby ensuring the quality and integrity of subsequent drug discovery and development efforts.

References

-

Coxon, B., & Fletcher, H. G., Jr. (1964). The Structure of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Cyanide and Some Derivatives Therefrom. Synthesis of 1-Deoxy-D-galacto-heptulose. Journal of the American Chemical Society, 86(5), 922–926. [Link]

-

Zhu, J., & Li, J. (2021). Recent development in the synthesis of C-glycosides involving glycosyl radicals. Organic & Biomolecular Chemistry, 19(2), 239-254. [Link]

-

Savic, I. M., et al. (2024). A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides. Molecules, 29(1), 1-22. [Link]

-

Cipolla, L., et al. (2014). Synthesis of C- and S-Glycosides. In Carbohydrate Chemistry: Volume 40. The Royal Society of Chemistry. [Link]

-

Wikipedia. (2023). X-ray crystallography. [Link]

-

Zaia, J. (2010). Mass Spectrometry of Glycans. OMICS: A Journal of Integrative Biology, 14(4), 431-447. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent development in the synthesis of C-glycosides involving glycosyl radicals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 6. 2.mol.bio.msu.ru [2.mol.bio.msu.ru]

- 7. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Stability of Acetylated Galactopyranosyl Cyanide

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of acetylated galactopyranosyl cyanides, with a primary focus on 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl cyanide. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. It delineates the critical factors influencing the stability of this class of compounds, outlines potential degradation pathways, and provides detailed methodologies for conducting robust stability assessments. By integrating fundamental chemical principles with practical experimental protocols, this guide serves as an essential resource for ensuring the integrity and efficacy of acetylated galactopyranosyl cyanide-based molecules in research and pharmaceutical applications.

Introduction: The Significance of Acetylated Galactopyranosyl Cyanides

Acetylated galactopyranosyl cyanides are valuable synthetic intermediates in carbohydrate chemistry and drug discovery. The galactopyranosyl scaffold is a key structural motif in numerous biologically active molecules, and the anomeric cyanide group offers a versatile handle for the synthesis of C-glycosides, which are often more stable analogues of naturally occurring O-glycosides. The acetyl protecting groups enhance solubility in organic solvents, facilitating synthesis and purification. However, the very presence of these ester linkages, along with the glycosidic bond and the unique reactivity of the anomeric cyanide, introduces potential stability challenges. A thorough understanding of the chemical stability of these molecules is therefore paramount for their successful application, ensuring that they remain intact during storage, formulation, and in biological assays.

This guide will explore the intrinsic chemical stability of acetylated galactopyranosyl cyanide, moving beyond theoretical considerations to provide actionable protocols and analytical strategies. We will delve into the kinetics of potential degradation reactions and establish a framework for the systematic evaluation of stability under various stress conditions.

Chemical Properties and Synthesis of Acetylated Galactopyranosyl Cyanide

The representative molecule for this guide is 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl cyanide . Its structure is characterized by a pyranose ring with all hydroxyl groups protected by acetyl esters and a cyanide group at the anomeric position.

Molecular Structure

Caption: Molecular structure of 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl cyanide.

Synthesis Overview

The synthesis of per-O-acetylated aldohexopyranosyl cyanides is well-established. A common method involves the treatment of the corresponding per-O-acetylated glycosyl bromide with a cyanide source, such as mercuric cyanide or trimethylsilyl cyanide, often in the presence of a Lewis acid catalyst. For instance, the reaction of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with mercuric cyanide can yield the desired β-cyanide. More modern approaches utilize trimethylsilyl cyanide with a catalyst like boron trifluoride etherate, which can also isomerize certain intermediates to the desired 1,2-trans-glycosyl cyanides[1]. It has been noted that per-O-acetylaldohexopyranosyl cyanide products are stable to these reaction conditions, suggesting a degree of inherent stability, at least in anhydrous acidic environments[1].

Potential Degradation Pathways

The chemical stability of acetylated galactopyranosyl cyanide is influenced by several factors, with the primary degradation pathways being hydrolysis of the glycosidic bond and deacetylation. The reactivity of the anomeric cyanide group should also be considered.

Hydrolysis of the Glycosidic Bond

The cleavage of the C1-CN bond is a critical degradation pathway. As a C-glycoside analogue, it is expected to be significantly more stable to hydrolysis than a corresponding O-glycoside. However, under forcing conditions, degradation can occur.

-

Acid-Catalyzed Hydrolysis: In acidic media, the reaction is initiated by protonation. While the exact mechanism for anomeric cyanides is not extensively detailed in the literature, by analogy to O-glycosides, protonation of the ring oxygen would make the anomeric carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Glycosides are generally more stable under basic conditions. However, at high pH, hydrolysis can still occur, potentially through different mechanisms.

Deacetylation

The acetyl ester groups are susceptible to hydrolysis under both acidic and basic conditions, leading to partially or fully deacetylated products.

-

Acid-Catalyzed Deacetylation: Studies on per-acetylated aryl glycosides have shown that acetyl groups exhibit different reactivities during acidic deacetylation[2][3]. The 2-O-acetyl group often has the highest activation barrier to hydrolysis, making it the most stable[3]. This regioselectivity is influenced by the stereochemistry of the sugar and the nature of the aglycone[2][3].

-

Base-Catalyzed Deacetylation (Zemplén Deacetylation): This is a very common and efficient method for removing acetyl groups, typically using a catalytic amount of sodium methoxide in methanol. This indicates that acetylated galactopyranosyl cyanide would be highly susceptible to degradation under basic conditions.

Reactivity of the Anomeric Cyanide

The cyanide group itself can undergo hydrolysis, particularly under strong acidic or basic conditions, to form a carboxylic acid or an amide intermediate. The hydrolysis of simple acyl cyanides to their corresponding carboxylic acids is known to be rapid in neutral or slightly acidic solutions and is inhibited by increasing acid concentrations up to a certain point, after which acid catalysis is observed.

Degradation Pathway Overview

Caption: Potential degradation pathways for acetylated galactopyranosyl cyanide.

Factors Influencing Stability

The rate and extent of degradation are governed by several environmental factors.

| Factor | Effect on Stability | Mitigation Strategies |

| pH | Generally more stable in neutral to slightly acidic conditions. Strong acidic or alkaline conditions can accelerate both glycosidic bond hydrolysis and deacetylation.[1] | Buffer solutions to an optimal pH range. Avoid exposure to extreme pH environments. |

| Temperature | Higher temperatures increase the rate of all degradation pathways. | Store at recommended cool or frozen temperatures (e.g., -20°C). Avoid excessive heat during handling and experiments. |

| Enzymatic Activity | Glycoside hydrolases can catalyze the cleavage of the glycosidic bond, and esterases can remove acetyl groups. | Use sterile solutions and conditions. In biological samples, flash-freezing or the use of enzyme inhibitors may be necessary. |

| Moisture | Water is a reactant in hydrolytic degradation. | Store in a desiccated environment and use airtight containers. |

Experimental Protocols for Stability Assessment

A systematic approach to evaluating the stability of acetylated galactopyranosyl cyanide involves forced degradation studies followed by the development of a stability-indicating analytical method.

Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and pathways.[4][5][6]

Objective: To generate potential degradation products of acetylated galactopyranosyl cyanide under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of acetylated galactopyranosyl cyanide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample (un-stressed) should be kept under refrigerated conditions.

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature for 2, 8, and 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24, 48, and 72 hours.

-

Thermal Degradation: Evaporate the solvent from the stock solution and expose the solid drug to 80°C in a dry oven for 24, 48, and 72 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Sample Neutralization: At each time point, neutralize the acidic and alkaline samples before analysis.

-

Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound and identify degradation products.

Forced Degradation Workflow

Caption: Workflow for the forced degradation study of acetylated galactopyranosyl cyanide.

Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[7][8][9]

Objective: To develop and validate an HPLC-UV method for the quantification of acetylated galactopyranosyl cyanide and its degradation products.

Methodology:

-

Chromatographic System:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B) is likely to be effective. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have absorbance (e.g., around 210-220 nm for the acetyl groups, or a higher wavelength if the aglycone is chromophoric).

-

-

Method Development:

-

Inject the unstressed sample to determine the retention time of the parent compound.

-

Inject a mixture of the stressed samples (a "degradation cocktail") to observe the retention times of the degradation products.

-

Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

-

-

Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate that the method is able to separate the parent compound from all degradation products. This is confirmed by the forced degradation study.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value.

-

Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the reliability of the method with respect to small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

-

Characterization of Degradation Products by LC-MS/MS

LC-MS/MS is a powerful tool for the structural elucidation of degradation products.

Methodology:

-

LC Separation: Utilize the developed HPLC method to separate the degradation products.

-

Mass Spectrometry:

-

Obtain the mass-to-charge ratio (m/z) of the parent compound and each degradation product.

-

Perform tandem MS (MS/MS) to fragment the ions and obtain characteristic fragmentation patterns.

-

By comparing the m/z values and fragmentation patterns of the degradation products with that of the parent compound, the structural modifications (e.g., loss of acetyl groups, hydrolysis of the cyanide) can be deduced.

-

Conclusion

The chemical stability of acetylated galactopyranosyl cyanide is a critical parameter that dictates its utility in research and development. This guide has outlined the primary degradation pathways, including hydrolysis of the glycosidic bond and deacetylation, and has highlighted the key factors that influence these processes. A systematic approach to stability testing, incorporating forced degradation studies and the development of a validated stability-indicating HPLC method, is essential for ensuring the quality and reliability of this important class of molecules. The methodologies and principles detailed herein provide a robust framework for researchers and scientists to confidently assess and manage the stability of acetylated galactopyranosyl cyanides in their applications.

References

-

G.A. Grynkiewicz, W. Priebe, P.S. Szeja, "Improved preparations of some per-O-acetylated aldohexopyranosyl cyanides," Carbohydrate Research, vol. 142, no. 1, pp. 145-151, 1985. [Link]

-

E.V. Stepanova, et al., "A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides," Carbohydrate Research, vol. 458-459, pp. 60-66, 2018. [Link]

- S. Singh, M. Bakshi, "Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs," Pharmaceutical Technology, vol. 24, no. 8, pp. 52-64, 2000.

-

D. Nagasamy Venkatesh, S.D. Shanmuga Kumar, "Forced Degradation – A Review," Biomedical Journal of Scientific & Technical Research, vol. 47, no. 3, 2022. [Link]

- S. Alsante, L. Hataj, "Forced Degradation: A Tool for Understanding Drug Stability," American Pharmaceutical Review, vol. 10, no. 5, pp. 114-121, 2007.

-

R.S. Mulay, R.S. Bachhav, "Stability Indicating HPLC Method Development - A Review," International Journal of Trend in Scientific Research and Development, vol. 5, no. 6, pp. 250-259, 2021. [Link]

-

K. Kendre, V. Veer, P. Pinjari, "Stability Indicating HPLC Method Development: A Review," International Journal of Pharmaceutical and Phytopharmacological Research, vol. 26, no. 3, 2023. [Link]

-

G. Kazemifard, D. Moore, A.A. Habashi, "Identification and quantitation of sodium-thyroxine and its degradation products by LC using electrochemical and MS detection," Journal of Pharmaceutical and Biomedical Analysis, vol. 25, no. 5-6, pp. 833-842, 2001. [Link]

-

S. Sonker, et al., "LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol," Journal of Pharmaceutical and Biomedical Analysis, vol. 117, pp. 199-209, 2016. [Link]

-

R. Bhaskar, M. Ola, V. A, A. Chavan, H. Girase, "Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's," Journal of Drug Delivery and Therapeutics, vol. 10, no. 2-s, pp. 149-155, 2020. [Link]

- K. M. Alsante, et al., "Forced Degradation: A Review," Trends in Analytical Chemistry, vol. 138, p. 116230, 2021.

- M.A. Rauf, S.S. Ali, "Forced Degradation Studies: A Mechanistic Approach," RSC Advances, vol. 9, no. 41, pp. 23777-23795, 2019.

-

F. Hibbert, D.P.N. Satchell, "Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid," Journal of the Chemical Society B: Physical Organic, pp. 755-757, 1967. [Link]

-

E.V. Stepanova, et al., "A new look at acid catalyzed deacetylation of carbohydrates: a regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides," PubMed, 2018. [Link]

-

M.S. Ahmed, et al., "Greener Stability-Indicating HPLC Approach for the Determination of Curcumin in In-House Developed Nanoemulsion and Curcuma longa L. Extract," Separations, vol. 10, no. 2, p. 98, 2023. [Link]

-

Rushikesh S. Mulay, Rishikesh S Bachhav, "Stability Indicating HPLC Method Development – A Review," International Journal of Trend in Scientific Research and Development, vol. 5, no. 6, pp. 250-259, 2021. [Link]

-

G. A. Grynkiewicz, W. Priebe, P. S. Szeja, "Improved preparations of some per-O-acetylated aldohexopyranosyl cyanides," PubMed, 1985. [Link]

-

F. Hibbert, D. P. N. Satchell, "Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid," Journal of the Chemical Society B: Physical Organic, pp. 755-757, 1967. [Link]

-

C. Henry, "Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector," YouTube, 2022. [Link]

- K. M. Alsante, et al., "The role of forced degradation in pharmaceutical development," Pharmaceutical Technology, vol. 35, no. 10, pp. 56-65, 2011.

-

R. M. Mulay, R. S. Bachhav, "Stability Indicating HPLC Method Development - A Review," IJTSRD, 2021. [Link]

-

G. Kazemifard, et al., "LC-MS chromatogram from degraded and acetylated compounds 8 and 9 obtained after 1-h irradiation of 0.5 mg ml − 1 Na-thyroxine. Conditions described in text.," ResearchGate, 2001. [Link]

-

"25.6: Reactions of Monosaccharides," Chemistry LibreTexts, 2022. [Link]

-

"forced degradation products: Topics by Science.gov," Science.gov, 2023. [Link]

-

F. Hibbert and D. P. N. Satchell, "Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid," Journal of the Chemical Society B: Physical Organic, pp. 755-757, 1967. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijtsrd.com [ijtsrd.com]

- 8. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Guide to 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl Cyanide: A Keystone for Glycoscience Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide (CAS 52443-07-9).[1] This pivotal C-glycoside serves as a versatile building block in medicinal chemistry and drug development, necessitating a thorough understanding of its structural and spectral characteristics. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. While complete, officially published spectra are not uniformly available, this guide synthesizes data from foundational literature and analogous compounds to provide a robust framework for the characterization of this important molecule.

Introduction: The Significance of a C-Glycoside

This compound is a fully protected galactopyranosyl derivative featuring a synthetically versatile cyanide group at the anomeric position. Unlike O- or N-glycosides, the carbon-carbon bond of C-glycosides offers enhanced stability against enzymatic and chemical hydrolysis, a highly desirable trait for the development of glycomimetic drugs and probes. The acetyl protecting groups offer solubility in common organic solvents and can be selectively removed, while the cyanide moiety can be elaborated into a variety of functional groups, including amines, carboxylic acids, and aldehydes.

The foundational work on the synthesis and structural elucidation of this compound was conducted by Coxon and Fletcher, who established its beta-configuration and pyranose ring form.[2] Subsequent research by Myers and Lee further detailed the characterization of anomeric pairs of per-O-acetylated aldohexopyranosyl cyanides, including the galactose derivative, using a range of spectroscopic techniques.[3][4]

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of a protected galactopyranosyl halide with a cyanide salt. The stereochemical outcome of this reaction is highly dependent on the reaction conditions.

Synthetic Protocol: The Koenigs-Knorr Reaction with Modifications

A common approach involves a modified Koenigs-Knorr reaction, where acetobromo-α-D-galactose is treated with a cyanide source. The use of mercuric cyanide in nitromethane has been reported to provide good yields of the desired 1,2-trans-glycosyl cyanides.[3][4]

Step-by-Step Protocol:

-

Preparation of the Glycosyl Donor: 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide is prepared from the corresponding per-O-acetylated galactose.

-

Cyanation Reaction: The glycosyl bromide is dissolved in dry nitromethane. To this solution, mercuric cyanide is added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove insoluble salts. The filtrate is then concentrated, and the residue is purified by column chromatography on silica gel to yield the pure this compound.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of this molecule, providing information on the connectivity and stereochemistry.

The ¹H NMR spectrum is characterized by distinct regions corresponding to the pyranose ring protons and the acetyl group protons. The anomeric proton (H-1) is of particular diagnostic importance.

Expected Chemical Shifts and Couplings:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| H-1 | ~4.5 - 4.8 | d | J₁,₂ ≈ 9-10 | The large coupling constant is characteristic of a trans-diaxial relationship between H-1 and H-2, confirming the β-anomeric configuration. |

| H-2 | ~5.0 - 5.2 | dd | J₁,₂ ≈ 9-10, J₂,₃ ≈ 10 | |

| H-3 | ~5.2 - 5.4 | dd | J₂,₃ ≈ 10, J₃,₄ ≈ 3 | |

| H-4 | ~5.4 - 5.6 | d | J₃,₄ ≈ 3 | The small coupling constant indicates an equatorial position for H-4. |

| H-5 | ~4.0 - 4.2 | t | ||

| H-6a, H-6b | ~4.1 - 4.3 | m | ||

| CH₃ (Acetyl) | ~1.9 - 2.2 | s | Four distinct singlets are expected, each integrating to 3H. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C-1 | ~85 - 90 | The anomeric carbon, shifted upfield due to the cyanide group. |

| CN | ~115 - 120 | The nitrile carbon. |

| C-2, C-3, C-4, C-5 | ~65 - 75 | Carbons of the pyranose ring. |

| C-6 | ~60 - 65 | The exocyclic methylene carbon. |

| C=O (Acetyl) | ~169 - 171 | Carbonyl carbons of the four acetyl groups. |

| CH₃ (Acetyl) | ~20 - 21 | Methyl carbons of the four acetyl groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2250 | C≡N | Nitrile stretch; may be weak in intensity. |

| ~1750 | C=O | Ester carbonyl stretch (strong). |

| ~1220 | C-O | Ester C-O stretch (strong). |

| ~1050 | C-O | Pyranose ring C-O stretch. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ions:

| Ion | Formula | Expected m/z | Notes |

| [M+Na]⁺ | C₁₅H₁₉NO₉Na | ~380.09 | Adduct with sodium, commonly observed in ESI-MS. |

| [M+H]⁺ | C₁₅H₂₀NO₉ | ~358.11 | Protonated molecular ion. |

Fragmentation Pattern: The fragmentation pattern is expected to involve the loss of acetyl groups and cleavage of the pyranose ring.

Experimental Protocols for Spectroscopic Analysis

To ensure high-quality and reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal resolution.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

-

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Thin Film: Dissolve a small amount of the compound in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

KBr Pellet: Mix a small amount of the compound with dry KBr powder and press into a thin pellet.

-

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled to a suitable mass analyzer (e.g., TOF, Q-TOF, or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe protonated and sodiated molecular ions.

Data Interpretation and Structural Confirmation

The collective analysis of the spectroscopic data provides a comprehensive structural confirmation of this compound.

Logical Flow for Structural Elucidation

Caption: Workflow for the structural confirmation of the target compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in glycoscience. A thorough understanding of its spectroscopic properties is paramount for its effective utilization. This guide provides a detailed framework for the synthesis, purification, and comprehensive spectroscopic characterization of this compound, empowering researchers to confidently employ it in their drug discovery and development endeavors.

References

-

Myers, R. W., & Lee, Y. C. (1984). Synthesis and characterization of some anomeric pairs of per-O-acetylated aldohexopyranosyl cyanides (per-O-acetylated 2,6-anhydroheptononitriles). On the reaction of per-O-acetylaldohexopyranosyl bromides with mercuric cyanide in nitromethane. Carbohydrate Research, 132(1), 61–82. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. [Link]

-

Myers, R. W., & Lee, Y. C. (1986). Improved preparations of some per-O-acetylated aldohexopyranosyl cyanides. Carbohydrate Research, 154, 145–163. [Link]

-

SpectraBase. (n.d.). 2,3,4,6-Tetra-O-acetyl-b-d-galactopyranose - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Mohamed-Ezzat, R. A., Elgemeie, G. H., & Jones, P. G. (2025). 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-d-galactopyranose. IUCrData, 10(6). [Link]

-

Coxon, B., & Fletcher, H. G., Jr. (1964). The Structure of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Cyanide and Some Derivatives Therefrom. Synthesis of 1-Deoxy-D-galacto-heptulose. Journal of the American Chemical Society, 86(5), 922–926. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and characterization of some anomeric pairs of per-O-acetylated aldohexopyranosyl cyanides (per-O-acetylated 2,6-anhydroheptononitriles). On the reaction of per-O-acetylaldohexopyranosyl bromides with mercuric cyanide in nitromethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved preparations of some per-O-acetylated aldohexopyranosyl cyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of C-Glycosides: A Technical Guide to the Discovery and Synthetic Evolution of Glycosyl Cyanides

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry, the quest for stable and biologically active mimics of natural glycans is a paramount objective. At the heart of this endeavor lies the synthesis of C-glycosides, where the hydrolytically labile interglycosidic oxygen atom is replaced by a robust carbon-carbon bond. This guide delves into the pivotal role of glycosyl cyanides, versatile and indispensable building blocks that have paved the way for the synthesis of a vast array of C-glycoside-based therapeutics and biological probes. We will traverse the historical landscape of their discovery, dissect the evolution of their synthesis from classical to modern methodologies, and illuminate their transformative applications in the construction of complex bioactive molecules.

A Historical Perspective: The Genesis of Glycosyl Cyanides

The journey into the synthesis of glycosyl cyanides is intrinsically linked to the broader history of glycosylation chemistry. The early 20th century witnessed the pioneering work of Koenigs and Knorr, who established the use of glycosyl halides as effective glycosyl donors.[1] This seminal discovery laid the groundwork for the formation of glycosidic bonds and, by extension, the exploration of carbon-linked analogues.

The first forays into C-glycoside synthesis involved the reaction of these activated glycosyl halides with organometallic reagents. However, the direct introduction of a cyanide group at the anomeric center presented a unique set of challenges. Early methodologies were often characterized by harsh reaction conditions and the use of highly toxic heavy metal cyanides, such as mercuric cyanide and silver cyanide.[2][3] These reactions, while foundational, often suffered from low yields and a lack of stereocontrol, prompting the search for more efficient and safer alternatives. The development of these early methods, though fraught with difficulties, was a critical first step, demonstrating the feasibility of forming a C-C bond at the anomeric position and setting the stage for the development of the more refined synthetic strategies that are now commonplace in modern carbohydrate synthesis.

The Synthetic Arsenal: From Classical to Contemporary Methods

The synthesis of glycosyl cyanides has undergone a remarkable evolution, driven by the need for milder reaction conditions, improved stereoselectivity, and the avoidance of toxic reagents. This section provides a comprehensive overview of the key synthetic methodologies, from the classical approaches to the modern, more sophisticated techniques.

The Classical Approach: Heavy Metal Cyanides

The reaction of glycosyl halides with heavy metal cyanides represents the classical approach to glycosyl cyanide synthesis. Mercuric cyanide, in particular, was a frequently employed reagent in conjunction with the Koenigs-Knorr reaction.[2]

The mechanism of this reaction is believed to proceed through the formation of a glycosyl oxocarbenium ion intermediate, which is then attacked by the cyanide nucleophile. The stereochemical outcome is often influenced by the nature of the protecting group at the C-2 position. A participating group, such as an acetate, will typically lead to the formation of the 1,2-trans-glycosyl cyanide via anchimeric assistance. In the absence of a participating group, a mixture of α and β anomers is often obtained.

Diagram of the Koenigs-Knorr reaction with mercuric cyanide:

Caption: Mechanism of glycosyl cyanide synthesis using a glycosyl halide and mercuric cyanide.

While historically significant, the toxicity of heavy metals has largely led to the displacement of these methods in modern synthetic chemistry.

The Modern Era: Lewis Acid-Catalyzed Cyanation with Trimethylsilyl Cyanide (TMSCN)

The advent of trimethylsilyl cyanide (TMSCN) as a cyanide source revolutionized the synthesis of glycosyl cyanides.[4] In conjunction with a Lewis acid catalyst, TMSCN offers a milder, more efficient, and significantly safer alternative to heavy metal cyanides.[5] A variety of Lewis acids have been employed to promote this reaction, with boron trifluoride etherate (BF₃·OEt₂) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) being among the most common.[2][6]

These reactions typically proceed with high yields and can exhibit excellent stereoselectivity, which is often dependent on the choice of Lewis acid, solvent, and the nature of the glycosyl donor. For instance, the reaction of glycosyl fluorides with TMSCN in the presence of BF₃·OEt₂ has been shown to be an effective method for the synthesis of both α- and β-glycosyl cyanides.[7]

Table 1: Comparison of Lewis Acids in Glycosyl Cyanide Synthesis

| Glycosyl Donor | Cyanide Source | Lewis Acid | Solvent | Product (α:β ratio) | Yield (%) | Reference |

| 2,3,5-Tri-O-benzyl-β-D-ribofuranosyl fluoride | TMSCN | BF₃·OEt₂ | Dichloromethane | α/β (1:1) | 93 | [2] |

| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl fluoride | TMSCN | BF₃·OEt₂ | Dichloromethane | α (sole product) | 85 | [2] |

| 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose | TMSCN | TMSOTf | Dichloromethane | α/β (1:2.3) | 95 | [8][9] |

Experimental Protocol: Synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranosyl Cyanide using TMSCN and BF₃·OEt₂

-

To a solution of 2,3,5-tri-O-benzyl-β-D-ribofuranosyl fluoride (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add trimethylsilyl cyanide (1.2 eq).

-

Slowly add boron trifluoride etherate (1.1 eq) to the reaction mixture.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine.

-